4-Amino-3-nitrobenzenesulfonamide
Overview
Description
4-Amino-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.21 g/mol . The IUPAC name for this compound is 4-amino-3-nitrobenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-nitrobenzenesulfonamide includes a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group . The InChI code for this compound is 1S/C6H7N3O4S/c7-5-2-1-4 (14 (8,12)13)3-6 (5)9 (10)11/h1-3H,7H2, (H2,8,12,13) .Physical And Chemical Properties Analysis
4-Amino-3-nitrobenzenesulfonamide is a solid at room temperature . It has a computed XLogP3 value of -0.2, indicating its solubility characteristics . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Versatile Means for Preparation of Secondary Amines and Protection of Amines
4-Amino-3-nitrobenzenesulfonamide shows remarkable versatility in the preparation of secondary amines and as a protective group for amines. This compound, along with other nitrobenzenesulfonamides, can be alkylated smoothly to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides can then be deprotected to give secondary amines in high yields, demonstrating its potential in synthetic chemistry applications (Fukuyama, Jow, & Cheung, 1995).
Novel Route to Amadori Rearrangement Products
Amino-acid derived nitrobenzenesulfonamides have been utilized in Mitsunobu glycosylation processes with significant yields, leading to the formation of fully protected glucosylamines. These compounds, upon deprotection, rearrange to form Amadori products. This novel route highlights the compound’s role in facilitating complex organic reactions and synthesis of specialized molecules (Turner et al., 1999).
Applications in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, derived from primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in various chemical transformations, including unusual rearrangements. This application in solid-phase synthesis demonstrates the compound’s utility in producing diverse privileged scaffolds and emphasizes its role in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
Synthesis of Novel Amino Acid Carbohydrate Hybrids
4-Amino-3-nitrobenzenesulfonamide has been pivotal in the synthesis of novel amino acid carbohydrate hybrids. These hybrids show potential in biological and pharmaceutical research, demonstrating the compound’s versatility in creating new molecules with potential therapeutic applications (Turner et al., 2001).
Safety And Hazards
The compound is associated with certain hazard statements including H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes, and washing thoroughly after handling .
properties
IUPAC Name |
4-amino-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCUJCWFQPICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379011 | |
Record name | 4-amino-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-nitrobenzenesulfonamide | |
CAS RN |
2360-19-2 | |
Record name | 4-amino-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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